

potential off-target effects of MEN11467

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Compound of Interest		
Compound Name:	MEN11467	
Cat. No.:	B1663828	Get Quote

Technical Support Center: MEN11467

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **MEN11467**. The information is designed to help address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected effect in our cellular assay that does not seem to be mediated by NK1 receptor blockade. Could this be an off-target effect of **MEN11467**?

A1: **MEN11467** is a potent and highly selective tachykinin NK1 receptor antagonist.[1][2] Extensive screening has shown it to have negligible effects on a wide range of other receptors and ion channels.[1][2] However, to rule out potential off-target effects in your specific experimental system, we recommend the following troubleshooting steps:

- Confirm On-Target Engagement: First, verify that MEN11467 is engaging the NK1 receptor
 in your assay. This can be done by performing a concentration-response curve with a known
 NK1 receptor agonist (e.g., Substance P) in the presence and absence of MEN11467. You
 should observe a rightward shift in the agonist's potency.
- Use a Structurally Unrelated NK1 Antagonist: To confirm that the observed effect is due to NK1 receptor blockade, test a structurally different NK1 receptor antagonist. If this second antagonist produces the same effect, it is likely mediated by the NK1 receptor.



 Control for Non-Specific Effects: Include a negative control compound that is structurally similar to MEN11467 but inactive at the NK1 receptor. If this compound does not produce the unexpected effect, it suggests the effect is not due to non-specific chemical properties of MEN11467.

Q2: What is the evidence for the selectivity of **MEN11467**?

A2: The selectivity of **MEN11467** has been demonstrated through comprehensive binding and functional assays. It potently inhibits the binding of Substance P to the human NK1 receptor with a pKi of 9.4.[1][2] In contrast, it shows negligible affinity for NK2, NK3, and a panel of 30 other receptors and ion channels, with pKi values less than 6 for these other targets.[1][2]

Troubleshooting Guides

Issue: Inconsistent results in in vivo studies.

Possible Cause & Troubleshooting Steps:

- Route of Administration: The bioavailability and efficacy of **MEN11467** can vary with the route of administration. Ensure the chosen route is appropriate for your experimental model and that the formulation is suitable. For example, oral administration may require a different vehicle than intravenous injection.
- Metabolism and Pharmacokinetics: The half-life and metabolism of MEN11467 could influence its effective concentration at the target site. Consider performing pharmacokinetic studies in your animal model to determine the optimal dosing regimen.
- Animal Model Specifics: The expression and function of the NK1 receptor can differ between species. Verify the suitability of your chosen animal model for studying NK1 receptor antagonism.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Functional Activity of MEN11467



Target	Assay Type	Species	Cell Line/Tiss ue	Ligand	pKi / pKB	Referenc e
NK1 Receptor	Radioligan d Binding	Human	IM9 Lymphobla stoid	[3H] Substance P	9.4 ± 0.1	[1][2]
NK2 Receptor	Radioligan d Binding	-	-	Specific Ligand	< 6	[1][2]
NK3 Receptor	Radioligan d Binding	-	-	Specific Ligand	< 6	[1][2]
30 Other Receptors/I on Channels	Radioligan d Binding	-	-	Various	< 6	[1][2]
NK1 Receptor	Functional Assay (Isolated Ileum)	Guinea Pig	lleum	SP Methyleste r	10.7 ± 0.1	[1]

Table 2: In Vivo Potency of MEN11467



Experiment al Model	Agonist/Ch allenge	Route of Administrat ion	Endpoint	ID50 / ED50	Reference
Bronchoconst riction	[Sar9, Met(O2)11]S P	Intravenous	Inhibition of bronchoconst riction	29 ± 5 μg/kg	[1][2]
Bronchoconst riction	[Sar9, Met(O2)11]S P	Intranasal	Inhibition of bronchoconst riction	31 ± 12 μg/kg	[1][2]
Bronchoconst riction	[Sar9, Met(O2)11]S P	Intraduodenal	Inhibition of bronchoconst riction	670 ± 270 μg/kg	[1][2]
Plasma Protein Extravasation	[Sar9, Met(O2)11]S P	Oral	Inhibition of extravasation in bronchi	6.7 ± 2 mg/kg	[1][2]
Plasma Protein Extravasation	Antigen Challenge	Oral	Inhibition of extravasation in bronchi	1.3 mg/kg	[1][2]
Foot Tapping Behavior	GR 73632	Intravenous	Inhibition of foot tapping	2.96 ± 2 mg/kg	[1][2][3]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NK1 Receptor Affinity

- Cell Culture: Culture IM9 lymphoblastoid cells, which endogenously express the human NK1 receptor.
- Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
- Binding Reaction: Incubate cell membranes with a fixed concentration of [3H] Substance P and varying concentrations of MEN11467 in a suitable buffer.



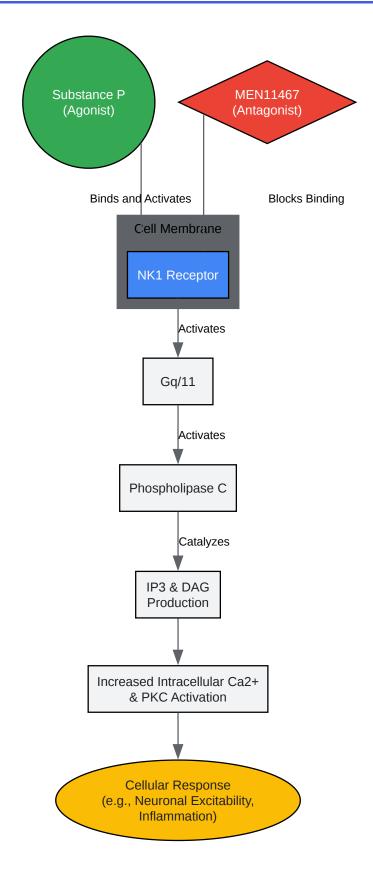
- Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC50 value of MEN11467 and calculate the pKi using the Cheng-Prusoff equation.

Protocol 2: In Vivo Bronchoconstriction Assay in Guinea Pigs

- Animal Preparation: Anesthetize guinea pigs and cannulate the trachea for artificial ventilation and measurement of airway pressure.
- Drug Administration: Administer **MEN11467** via the desired route (intravenous, intranasal, or intraduodenal).
- Agonist Challenge: After a predetermined time, induce bronchoconstriction by administering the NK1 receptor agonist [Sar9, Met(O2)11]SP.
- Measurement: Record the increase in airway pressure as an index of bronchoconstriction.
- Data Analysis: Calculate the dose of MEN11467 required to inhibit the agonist-induced bronchoconstriction by 50% (ID50).

Visualizations

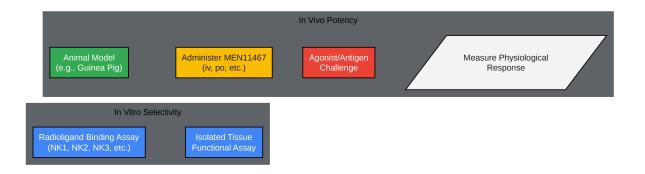




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Caption: NK1 Receptor Signaling and MEN11467 Inhibition.

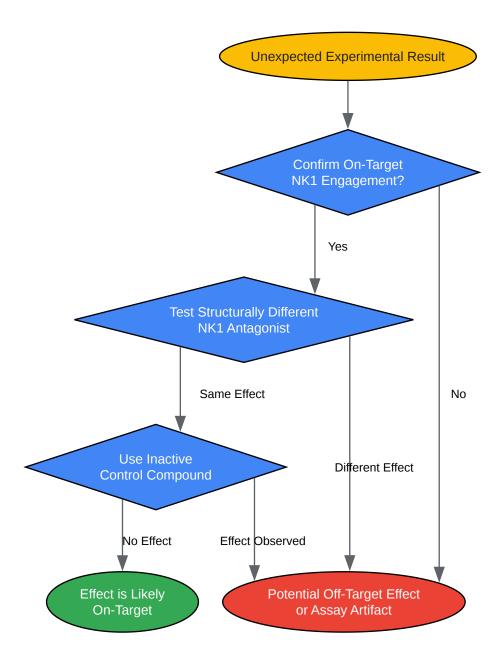




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Caption: Workflow for Assessing MEN11467 Activity.





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Caption: Logic for Investigating Unexpected Results.

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References



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